molecular formula C18H19ClN2O3 B2616876 ethyl 2-[1-(6-chloropyridin-3-yl)-N-methylformamido]-3-phenylpropanoate CAS No. 1496456-31-5

ethyl 2-[1-(6-chloropyridin-3-yl)-N-methylformamido]-3-phenylpropanoate

Cat. No.: B2616876
CAS No.: 1496456-31-5
M. Wt: 346.81
InChI Key: HMUCJQDZOLRJGZ-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(6-chloropyridin-3-yl)-N-methylformamido]-3-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a chloropyridinyl group, a methylformamido group, and a phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-[1-(6-chloropyridin-3-yl)-N-methylformamido]-3-phenylpropanoate typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Dechlorinated pyridinyl derivatives.

    Substitution: Various substituted pyridinyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-[1-(6-chloropyridin-3-yl)-N-methylformamido]-3-phenylpropanoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: Ethyl 2-[1-(6-chloropyridin-3-yl)-N-methylformamido]-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 2-[(6-chloropyridine-3-carbonyl)-methylamino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3/c1-3-24-18(23)15(11-13-7-5-4-6-8-13)21(2)17(22)14-9-10-16(19)20-12-14/h4-10,12,15H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUCJQDZOLRJGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)N(C)C(=O)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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